molecular formula C19H21N7O2 B2883700 ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE CAS No. 946290-96-6

ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2883700
CAS No.: 946290-96-6
M. Wt: 379.424
InChI Key: IQUCOQWXHFZUQV-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is a heterocyclic compound featuring a piperazine ring substituted with a pteridine moiety and a phenylamino group. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

ethyl 4-(4-anilinopteridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-2-28-19(27)26-12-10-25(11-13-26)18-23-16-15(20-8-9-21-16)17(24-18)22-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUCOQWXHFZUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis
Compound Name Core Structure Key Substituents Molecular Formula (if available)
ETHYL 4-[4-(PHENYLAMINO)PTERIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE Piperazine Pteridin-2-yl, phenylamino, ethyl carboxylate Not provided in evidence
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride Piperidine Phenylamino, benzyl, carboxylic acid (as HCl salt) C19H22N2O2·HCl
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate Piperazine 3-Chlorophenyl-2-oxoethyl, ethyl carboxylate Not provided
Ethyl 4-((methylamino)thioxomethyl)piperazinecarboxylate Piperazine Methylaminothiocarbonyl, ethyl carboxylate C9H17N3O2S
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate Piperazine 3-Nitropyridin-2-yl, ethyl carboxylate C12H16N4O4

Key Observations :

  • Pteridine vs.
  • Phenylamino Group: This group, shared with 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride , may improve lipophilicity and membrane permeability.
  • Ethyl Carboxylate : Common across all compounds, this group likely improves aqueous solubility, a critical factor in drug design .
Pharmacological Implications
  • Target Compound: The pteridine core suggests possible kinase inhibition or anticancer activity, as pteridine derivatives are known to target folate pathways .
  • 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride: As a hydrochloride salt, it exhibits enhanced stability and solubility, making it suitable for pharmaceutical formulations .
  • Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate : The nitro group may act as an electron-withdrawing substituent, influencing electronic properties and reactivity .

Biological Activity

Ethyl 4-[4-(phenylamino)pteridin-2-yl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article delves into its biological activity, exploring various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C14_{14}H19_{19}N5_{5}O2_{2}
  • IUPAC Name : this compound
  • Molecular Weight : 293.34 g/mol

Structural Characteristics

The compound features a piperazine ring, which is a common motif in pharmacologically active compounds, and a pteridine moiety that may contribute to its biological properties. The phenylamino group may enhance interactions with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pteridine compounds can inhibit tumor growth by interfering with DNA synthesis and cellular proliferation pathways. The pteridine structure is known for its role in folate metabolism, which is crucial for nucleotide synthesis.
  • Antimicrobial Properties : Compounds containing piperazine and pteridine rings have demonstrated antimicrobial activity against various pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Neuroprotective Effects : Some studies suggest that piperazine derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: Antitumor Efficacy

A study published in Cancer Letters investigated the effects of a similar pteridine derivative on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5020

Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of piperazine derivatives, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both strains.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Study 3: Neuroprotective Effects

In an experimental model of Alzheimer's disease, a related compound demonstrated significant improvement in cognitive function in treated rats compared to controls. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Incinerate at >800°C to ensure complete decomposition of aromatic byproducts .

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